molecular formula C21H18ClN5O2 B2536262 N-(5-chloro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide CAS No. 1251557-43-3

N-(5-chloro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

Cat. No. B2536262
CAS RN: 1251557-43-3
M. Wt: 407.86
InChI Key: TZLQAZLPSACMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O2 and its molecular weight is 407.86. The purity is usually 95%.
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Scientific Research Applications

Potential Antiasthma Agents

Research has identified derivatives of the triazolopyrimidine family as potential mediators for antiasthma therapy. These compounds have shown activity as mediator release inhibitors, suggesting a possible application in treating asthma by preventing the release of inflammatory mediators responsible for asthma symptoms (Medwid et al., 1990).

Imaging Applications in PET

Derivatives of phenylpyrazolo[1,5-a]pyrimidineacetamides, such as DPA-714, have been reported as selective ligands for the translocator protein (18 kDa), crucial for PET imaging. These compounds, including their fluorine-18 labeled versions, are essential for in vivo imaging, demonstrating the compound's relevance in diagnostic imaging and neuroscience research (Dollé et al., 2008).

Anticancer and Antimicrobial Activity

Studies have synthesized new N-aryl substituted phenyl acetamide analogs of triazolophthalazines, showing inhibition activity against certain cancer cell lines and antimicrobial properties. This indicates the compound's potential application in developing new anticancer and antimicrobial agents (Kumar et al., 2019).

Antitumor Activity

TTI-237, a derivative with a triazolopyrimidine structure, has been identified as a novel microtubule-active compound with in vivo antitumor activity. This compound represents a new class of compounds for cancer treatment, differentiating itself from other microtubule-active drugs in terms of structure and function (Beyer et al., 2008).

Selective Serotonin 5-HT6 Receptor Antagonists

The synthesis and biological evaluation of certain thienotriazolopyrimidines have shown potent and selective antagonism of the serotonin 5-HT6 receptor. This suggests the compound's utility in studying neurotransmitter systems and potentially treating neurological disorders (Ivachtchenko et al., 2010).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c1-13-8-9-16(22)11-17(13)24-19(28)12-26-21(29)27-18(25-26)10-14(2)23-20(27)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLQAZLPSACMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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